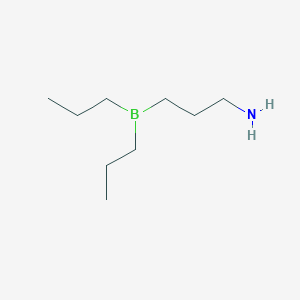
2,3-Dimethyl-4-phenylazoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,3-dimethylazobenzene, also known as o-Aminoazotoluene, is an organic compound with the molecular formula C14H15N3. It is a type of azo dye, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is widely used as a colorant in various industries, including textiles, cosmetics, and food packaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Amino-2,3-dimethylazobenzene can be synthesized through the diazotization of 2,3-dimethylaniline followed by coupling with aniline. The reaction typically involves the following steps:
Diazotization: 2,3-dimethylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline in an alkaline medium to produce 4-Amino-2,3-dimethylazobenzene.
Industrial Production Methods: Industrial production of 4-Amino-2,3-dimethylazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2,3-dimethylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group (N=N) leads to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Nitro derivatives of 4-Amino-2,3-dimethylazobenzene.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Amino-2,3-dimethylazobenzene has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of azo dyes.
Biology: Employed in studies related to carcinogenicity and mutagenicity due to its classification as a potential carcinogen.
Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.
Industry: Utilized as a colorant in various products, including textiles, cosmetics, and food packaging.
Mécanisme D'action
The mechanism of action of 4-Amino-2,3-dimethylazobenzene involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potential carcinogenic effects. The primary molecular targets include nucleophilic sites in DNA and proteins .
Comparaison Avec Des Composés Similaires
4-Aminoazobenzene: Similar structure but lacks the methyl groups on the aromatic rings.
4,4’-Diaminodiphenyl sulfide: Contains amino groups but has a different linkage between aromatic rings.
Disperse Yellow 9: Another azo dye with different substituents on the aromatic rings.
Uniqueness: 4-Amino-2,3-dimethylazobenzene is unique due to the presence of methyl groups on the aromatic rings, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other azo dyes and contributes to its specific applications in various fields .
Propriétés
Numéro CAS |
36576-23-5 |
|---|---|
Formule moléculaire |
C14H15N3 |
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
2,3-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3/c1-10-11(2)14(9-8-13(10)15)17-16-12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
Clé InChI |
ZYVVPQKFJIHXJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)N=NC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)




![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)





